(4,5-Dimethoxypyridin-2-yl)methanol

説明

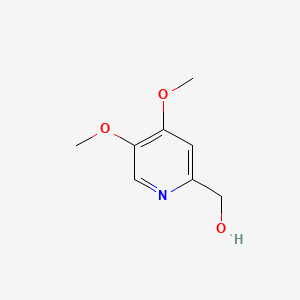

Structure

3D Structure

特性

IUPAC Name |

(4,5-dimethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-4-8(7)12-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKYFXSPOXGUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499446 | |

| Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62885-49-8 | |

| Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4,5-Dimethoxypyridin-2-yl)methanol: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

Introduction: A Key Heterocyclic Building Block in Modern Medicinal Chemistry

(4,5-Dimethoxypyridin-2-yl)methanol, a polysubstituted pyridine derivative, stands as a pivotal intermediate in the landscape of pharmaceutical synthesis. Its strategic importance is primarily linked to its role as a precursor in the manufacture of several blockbuster drugs, most notably proton pump inhibitors (PPIs). The unique arrangement of its functional groups—a hydroxylmethyl, two methoxy groups, and a pyridine core—imparts a specific reactivity profile that is expertly exploited in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, detailed synthetic methodologies, spectroscopic characterization, reactivity, and its critical applications in drug discovery, with a particular focus on the rationale behind its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling, synthesis, and application.

| Property | Value | Source |

| CAS Number | 62885-49-8 | [1] |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water. |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, often starting from more readily available pyridine derivatives. The choice of synthetic pathway is typically dictated by factors such as the availability of starting materials, scalability, and overall cost-effectiveness. A common and illustrative synthetic strategy involves the oxidation of a methyl group at the 2-position of the pyridine ring to a hydroxymethyl group.

Illustrative Synthetic Workflow

Sources

An In-Depth Technical Guide to (4,5-Dimethoxypyridin-2-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(4,5-Dimethoxypyridin-2-yl)methanol, a key heterocyclic building block, holds significant importance in synthetic organic chemistry, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and safety considerations, serving as a vital resource for professionals in research and drug development.

Core Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₈H₁₁NO₃.[1][2] Its structure features a pyridine ring with two methoxy groups at the 4 and 5 positions and a hydroxymethyl group at the 2 position. This unique arrangement of functional groups dictates its chemical behavior and utility as a versatile intermediate.

| Property | Value | Source(s) |

| CAS Number | 62885-49-8 | [1][2] |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| IUPAC Name | This compound | Inferred from structure |

| Appearance | White to light brown powder or crystal | [3] (analogue) |

| Melting Point | 56.5-60.5 °C (for the related compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol) | [3] |

| Boiling Point | 115-135 °C at 0.01 Torr (for the related compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol) | [3] |

| Solubility | Slightly soluble in Chloroform (for a related compound) | [3] |

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is of significant interest due to its role as a precursor in pharmaceutical manufacturing. Several synthetic routes have been reported, primarily involving the modification of a pre-existing pyridine ring.

One common approach involves the reduction of a corresponding carboxylic acid or ester derivative. Another key method is the nucleophilic substitution of a leaving group on the methyl group at the 2-position of the pyridine ring.

General Synthetic Workflow:

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol (Adapted from a general procedure for a related compound): [3]

This protocol describes the hydrolysis of a chloromethyl pyridine derivative, a common strategy for synthesizing hydroxymethylpyridines.

Materials:

-

2-Chloromethyl-4,5-dimethoxypyridine hydrochloride

-

Methanol

-

Water

-

Potassium iodide

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add the 2-chloromethyl-4,5-dimethoxypyridine hydrochloride, methanol, and water.

-

To this suspension, add potassium iodide and sodium hydroxide.

-

Stir the mixture and heat to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the methanol using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:

-

Potassium iodide: Acts as a catalyst to facilitate the nucleophilic substitution by converting the chloride to a more reactive iodide.

-

Sodium hydroxide: Serves as the nucleophile (hydroxide ion) to displace the leaving group and also to neutralize the hydrochloride salt.

-

Reflux: Heating the reaction mixture increases the rate of reaction, allowing for a shorter reaction time.

-

Extraction with Dichloromethane: Dichloromethane is an organic solvent immiscible with water, used to separate the desired product from the aqueous reaction mixture.

-

Anhydrous sodium sulfate: A drying agent used to remove any residual water from the organic phase.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected in its NMR and IR spectra.

Expected ¹H NMR Spectral Data:

-

Aromatic protons: Two singlets or doublets in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons on the pyridine ring.

-

Hydroxymethyl protons: A singlet or a doublet (if coupled to the hydroxyl proton) for the -CH₂OH group, typically in the range of δ 4.5-5.0 ppm.

-

Methoxy protons: Two distinct singlets for the two -OCH₃ groups, expected around δ 3.8-4.0 ppm.

-

Hydroxyl proton: A broad singlet for the -OH group, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR Spectral Data:

-

Pyridine ring carbons: Six signals corresponding to the carbons of the pyridine ring, with those bearing the methoxy and hydroxymethyl groups shifted downfield.

-

Hydroxymethyl carbon: A signal for the -CH₂OH carbon, typically in the range of δ 60-65 ppm.

-

Methoxy carbons: Two signals for the two -OCH₃ carbons, expected around δ 55-60 ppm.

Expected IR Spectral Data:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, corresponding to the methoxy and alcohol C-O bonds.

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 169.18, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, methoxy groups, and other characteristic fragments of the pyridine ring.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the pyridine ring, the methoxy groups, and the hydroxymethyl group.

Reactivity of the Hydroxymethyl Group:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents.

-

Esterification/Etherification: The hydroxyl group can react with carboxylic acids, acid chlorides, or alkyl halides to form esters and ethers, respectively.

-

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions. This is a key step in its use for synthesizing proton pump inhibitors.[3]

Reactivity of the Pyridine Ring:

-

Basicity: The nitrogen atom in the pyridine ring is basic and can be protonated by acids to form a pyridinium salt.

-

Nucleophilic Aromatic Substitution: The electron-donating methoxy groups activate the pyridine ring towards electrophilic aromatic substitution, although the pyridine ring itself is generally electron-deficient. Conversely, the ring is susceptible to nucleophilic aromatic substitution, especially when activated by N-oxidation.

Stability and Storage:

-

The compound is expected to be stable under normal laboratory conditions.

-

It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[4][5]

-

Containers should be kept tightly closed to prevent moisture absorption.[4]

Hazardous Decomposition Products:

Upon thermal decomposition, it may release toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound and its close analogues is as a key intermediate in the synthesis of proton pump inhibitors (PPIs).[3] PPIs are a class of drugs that reduce the production of gastric acid and are widely used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Logical Workflow for PPI Synthesis:

Caption: General workflow for the synthesis of Proton Pump Inhibitors (PPIs).

In this synthetic scheme, the hydroxymethyl group of this compound is first converted to a leaving group, typically a chloride.[3] This activated intermediate then undergoes a nucleophilic substitution reaction with a substituted benzimidazole derivative to form the core structure of the PPI.

Safety, Handling, and Disposal

While specific toxicological data for this compound is not available, it is prudent to handle it with the care afforded to other substituted pyridine derivatives.

Hazard Identification (based on related compounds):

-

May cause skin and eye irritation.[4]

-

May cause respiratory irritation if inhaled.[4]

-

Harmful if swallowed.

Recommended Precautions for Safe Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][5]

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

-

Do not allow the product to enter drains or waterways.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with a critical role in the pharmaceutical industry. Its unique structure provides a scaffold for the synthesis of complex molecules, most notably proton pump inhibitors. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development. While some experimental data for this specific compound is sparse, information from closely related analogues provides a solid foundation for its application. Further research to fully characterize this compound would be beneficial to the scientific community.

References

-

Capot Chemical. (2010). MSDS of (3,4-Dimethoxypyridin-2-yl)methanol. Retrieved from [Link]

-

Capot Chemical. (n.d.). (4,5-Dimethoxy-pyridin-2-YL)-methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Total synthesis of 5-hydroxyomeprazole. Retrieved from [Link]

-

Purdue University. (n.d.). Guidelines for the Handling and Disposal of Chemicals. Retrieved from [Link]

- Mucha, A., & Siedlecka, R. (n.d.). Multistep Organic Synthesis Practical Course.

-

National Center for Biotechnology Information. (n.d.). Development of a Fluorogenic Reactivity Palette for the Study of Nucleophilic Addition Reactions Based on meso-Formyl BODIPY Dyes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

-

Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

-

Ludwig-Maximilians-Universität München. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

-

PubChem. (n.d.). {4-[(2,4-Dimethoxyphenyl)amino]pyrimidin-2-yl}methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methanol poisoning as a new world challenge: A review. Retrieved from [Link]

-

International Journal of Innovations in Engineering Research and Technology. (2024). THE IMPORTANCE OF THE SPECTROPHOTOMETRIC ANALYSIS METHOD IN THE STUDY OF THE COMPOSITION OF SUBSTANCES. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Methanol Toxicity. Retrieved from [Link]

-

PubChemLite. (n.d.). (5,6-dimethoxypyridin-2-yl)methanol. Retrieved from [Link]

-

MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Evaluating electrophile and nucleophile understanding: a large-scale study of learners’ explanations of reaction mechanisms. Retrieved from [Link]

-

Periodica Polytechnica Chemical Engineering. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Retrieved from [Link]

-

Canadian Journal of Emergency Medicine. (n.d.). Accidental transdermal methanol poisoning presenting to a regional emergency department. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of (4,5-Dimethoxypyridin-2-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

Foreword: Unveiling the Architecture of a Crucial Building Block

In the landscape of modern drug discovery and development, the precise understanding of molecular architecture is paramount. The ability to construct complex therapeutic agents relies on the foundational knowledge of key intermediates—the molecular scaffolds upon which pharmacological activity is built. (4,5-Dimethoxypyridin-2-yl)methanol stands as a testament to this principle. While unassuming in its own right, this substituted pyridine derivative is a critical precursor in the synthesis of a class of blockbuster drugs known as proton pump inhibitors (PPIs), including omeprazole. This guide provides an in-depth technical exploration of the molecular structure of this compound, offering insights for researchers, scientists, and professionals engaged in the intricate process of drug development. We will delve into its structural elucidation, a validated synthetic pathway, and its pivotal role in the broader context of pharmaceutical synthesis.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic alcohol. Its structure is characterized by a pyridine ring substituted with two methoxy groups at the 4- and 5-positions and a hydroxymethyl group at the 2-position.

| Property | Value | Source |

| CAS Number | 62885-49-8 | [1][2] |

| Molecular Formula | C₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1][2] |

| Appearance | White to light brown powder or crystal | [3] |

| Melting Point | 56.5-60.5 °C | [3] |

Structural Elucidation: A Spectroscopic Perspective

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. Based on the structure, we can predict the following resonances:

-

Pyridyl Protons: Two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring.

-

Hydroxymethyl Protons: A singlet corresponding to the two protons of the -CH₂OH group. The chemical shift of this peak can be variable depending on the solvent and concentration due to hydrogen bonding.

-

Methoxy Protons: Two distinct singlets for the two methoxy groups at the 4- and 5-positions.

-

Hydroxyl Proton: A broad singlet for the -OH proton, which is often exchangeable with deuterium in deuterated solvents.

For the closely related isomer, (3,4-dimethoxypyridin-2-yl)methanol, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 4.76 (s, 2H, CH₂O), 6.82 (d, 1H, 5-H), 8.22 (d, 1H, 6-H).[4] This provides a strong basis for the expected chemical shifts in our target molecule.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. We can predict the following signals:

-

Pyridyl Carbons: Six distinct signals for the six carbons of the pyridine ring. The carbons bearing the methoxy and hydroxymethyl groups will be shifted downfield.

-

Hydroxymethyl Carbon: A signal corresponding to the carbon of the -CH₂OH group.

-

Methoxy Carbons: Two distinct signals for the carbons of the two methoxy groups.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methoxy and hydroxymethyl groups.

-

C=C and C=N Stretch (Aromatic Ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the methoxy and alcohol groups.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 169. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, methoxy groups, and other characteristic fragments of the pyridine ring.

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is a critical step in the production of several proton pump inhibitors. A common and effective method involves the rearrangement of a pyridine-N-oxide precursor. The following protocol is adapted from established patent literature for a closely related analogue and provides a robust pathway to the target molecule.[4]

Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with the formation of a pyridine-N-oxide, followed by a rearrangement to introduce the hydroxymethyl group.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,5-Dimethoxy-2-methylpyridine-N-oxide

-

In a suitable reaction vessel, dissolve 4,5-dimethoxy-2-methylpyridine in a suitable solvent such as glacial acetic acid.

-

With stirring, add an oxidizing agent, such as hydrogen peroxide (35%) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature between 40-50°C.

-

After the addition is complete, continue stirring at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a suitable base, such as sodium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Rearrangement to 2-Acetoxymethyl-4,5-dimethoxypyridine

-

To the crude 4,5-dimethoxy-2-methylpyridine-N-oxide, add acetic anhydride.

-

Heat the mixture to reflux (approximately 130-140°C) and maintain for several hours.

-

After the reaction is complete, cool the mixture and carefully quench the excess acetic anhydride with water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic phase and concentrate it to obtain the crude acetoxymethyl intermediate.

Step 3: Hydrolysis to this compound

-

Dissolve the crude 2-acetoxymethyl-4,5-dimethoxypyridine in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).

-

Extract the product with an organic solvent.

-

Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Role in Drug Development: The Gateway to Proton Pump Inhibitors

The significance of this compound lies in its role as a key intermediate for the synthesis of proton pump inhibitors. The hydroxyl group of the methanol moiety is a versatile handle for further chemical transformations.

Conversion to a Leaving Group

The primary transformation of this compound in the synthesis of PPIs is the conversion of the hydroxyl group into a good leaving group, typically a chloride. This is often achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This activation step is crucial for the subsequent coupling reaction.

Caption: Activation and coupling in PPI synthesis.

Coupling with the Benzimidazole Core

The resulting 2-chloromethyl-4,5-dimethoxypyridine is then coupled with a substituted benzimidazole derivative, such as 5-methoxy-2-mercaptobenzimidazole in the case of omeprazole synthesis. This nucleophilic substitution reaction forms the core structure of the PPI. Subsequent oxidation of the linking sulfur atom completes the synthesis of the final drug substance.

Conclusion: A Molecule of Strategic Importance

This compound, while not a therapeutic agent itself, is a molecule of immense strategic importance in the pharmaceutical industry. Its carefully defined molecular structure, which can be elucidated through a combination of spectroscopic techniques, and its efficient synthesis are critical for the production of life-changing medications. This guide has provided a comprehensive overview of its structural characteristics, a detailed synthetic protocol, and its pivotal role in drug development. For the medicinal chemist and the process development scientist, a thorough understanding of this key intermediate is not merely academic—it is a fundamental component in the art and science of creating modern medicines.

References

-

Capot Chemical. (4,5-Dimethoxy-pyridin-2-YL)-methanol. [Link]

- Google Patents. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

Sources

- 1. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

- 2. allindianpatents.com [allindianpatents.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

Spectroscopic Profile of (4,5-Dimethoxypyridin-2-yl)methanol: A Technical Guide

Introduction

(4,5-Dimethoxypyridin-2-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides a fundamental and detailed insight into the molecular architecture of a compound. This technical guide presents a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in established principles and supported by comparative analysis with structurally related compounds, offering researchers and drug development professionals a reliable reference for the characterization of this molecule.

Molecular Structure and Properties

This compound possesses a pyridine ring substituted with two methoxy groups at the 4- and 5-positions and a hydroxymethyl group at the 2-position.

The presence of these functional groups dictates the molecule's chemical behavior and gives rise to characteristic spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy groups, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating methoxy groups and the electronegativity of the nitrogen atom in the pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | H-6 |

| ~6.8 | s | 1H | H-3 |

| ~4.7 | s | 2H | -CH₂OH |

| ~3.9 | s | 3H | 4-OCH₃ |

| ~3.8 | s | 3H | 5-OCH₃ |

| ~2.5 | br s | 1H | -OH |

Interpretation:

-

Aromatic Protons: The pyridine ring protons at positions 3 and 6 are expected to appear as singlets due to the substitution pattern. The proton at C-6 (H-6) is adjacent to the nitrogen atom and is therefore predicted to be the most downfield-shifted aromatic proton, appearing around δ 8.1 ppm. The proton at C-3 (H-3) is shielded by the two adjacent methoxy groups and is expected to appear further upfield, around δ 6.8 ppm.

-

Hydroxymethyl Protons: The methylene protons (-CH₂OH) are adjacent to the electron-withdrawing pyridine ring and the hydroxyl group, leading to a predicted chemical shift of around δ 4.7 ppm. This signal would likely appear as a singlet.

-

Methoxy Protons: The two methoxy groups at positions 4 and 5 are expected to have slightly different chemical environments, but their signals are predicted to be sharp singlets around δ 3.8-3.9 ppm.

-

Hydroxyl Proton: The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent. A typical range is around δ 2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~150 | C-4 |

| ~148 | C-6 |

| ~140 | C-5 |

| ~108 | C-3 |

| ~64 | -CH₂OH |

| ~56 | 4-OCH₃ |

| ~55 | 5-OCH₃ |

Interpretation:

-

Aromatic Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region. The carbon atom C-2, bonded to the hydroxymethyl group and adjacent to the nitrogen, is predicted to be the most downfield-shifted at around δ 160 ppm. The carbons bearing the methoxy groups (C-4 and C-5) are also expected to be significantly downfield, while C-6 will be influenced by the nitrogen atom. The C-3 carbon, shielded by the methoxy groups, is predicted to be the most upfield of the ring carbons.

-

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear around δ 64 ppm.

-

Methoxy Carbons: The carbons of the two methoxy groups are predicted to resonate at around δ 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the methoxy and methylene groups will appear between 2950 and 2850 cm⁻¹.

-

Pyridine Ring Vibrations: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretches: Two distinct strong C-O stretching bands are predicted. The band around 1250-1200 cm⁻¹ corresponds to the aryl ether C-O stretching of the methoxy groups, while the band around 1050-1000 cm⁻¹ is attributed to the C-O stretching of the primary alcohol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in structure elucidation. For this compound, with a molecular weight of 169.18 g/mol , the molecular ion peak (M⁺) is expected at m/z 169.

Predicted Fragmentation Pathway:

Sources

An In-depth Technical Guide to (4,5-Dimethoxypyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of (4,5-dimethoxypyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, chemical properties, and critical role as a pharmaceutical intermediate.

Chemical Identity and Nomenclature

The compound of interest is systematically identified by the IUPAC name This compound . It is a substituted pyridine derivative characterized by a hydroxymethyl group at the 2-position and two methoxy groups at the 4- and 5-positions of the pyridine ring.

For clarity and cross-referencing in research and procurement, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 62885-49-8 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

The structural representation of this compound is depicted below:

An In-Depth Technical Guide to the Synthesis and Characterization of (4,5-Dimethoxypyridin-2-yl)methanol

Introduction: The Strategic Value of a Differentiated Pyridine Building Block

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. (4,5-Dimethoxypyridin-2-yl)methanol emerges as a particularly valuable building block. The strategic placement of its dual methoxy groups significantly influences the molecule's polarity, solubility, and conformational rigidity. These methoxy substituents are not mere decorations; they are powerful tools for medicinal chemists to fine-tune ligand-receptor interactions and optimize pharmacokinetic profiles.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justifying the choice of reagents and conditions to ensure a robust, reproducible, and safe laboratory-scale synthesis. This document is intended for researchers, medicinal chemists, and process development professionals who require a reliable source of this high-value intermediate for their discovery programs.

Section 1: Synthetic Rationale and Strategy

The transformation of a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis. For heteroaromatic systems like the target molecule, the most reliable and direct approach is the reduction of the corresponding carboxylic acid, 4,5-Dimethoxypyridine-2-carboxylic acid.

Choice of Reducing Agent: Carboxylic acids are relatively unreactive carbonyl compounds, resistant to reduction by mild agents such as sodium borohydride (NaBH₄). Their conversion requires a potent hydride donor. For this reason, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice.[1][2] LAH is a powerful, non-selective reducing agent capable of reducing esters, amides, and, critically for this synthesis, carboxylic acids directly to their corresponding primary alcohols.[1] While newer, milder catalytic systems exist, the LAH reduction remains a gold standard for its high efficiency and predictability on a laboratory scale.

The overall transformation proceeds as follows:

Section 2: Experimental Protocol: Synthesis

This protocol details the reduction of 4,5-Dimethoxypyridine-2-carboxylic acid. The cornerstone of this procedure is the rigorous exclusion of moisture, as LiAlH₄ reacts violently with water.

Materials and Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Dropping funnel and condenser, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice-water bath

-

Starting Material: 4,5-Dimethoxypyridine-2-carboxylic acid

-

Reagent: Lithium Aluminum Hydride (LiAlH₄)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Reagents for Quench/Workup: Ethyl acetate, Water, 15% Sodium Hydroxide (aq), Celite® or diatomaceous earth, Anhydrous Magnesium Sulfate (MgSO₄), organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane).

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble the dry three-necked flask with a stirrer, condenser, and dropping funnel. Purge the entire apparatus with dry nitrogen or argon for at least 15-20 minutes. Maintaining a positive pressure of inert gas throughout the reaction is critical. This is a self-validating step; a successful reaction depends on the complete exclusion of atmospheric moisture.

-

LAH Suspension: In the reaction flask, carefully weigh and add Lithium Aluminum Hydride (1.5 equivalents relative to the starting material) under a strong flow of inert gas. Add anhydrous THF via cannula to create a grey suspension (approx. 0.5 M concentration). Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve the 4,5-Dimethoxypyridine-2-carboxylic acid (1.0 eq) in a minimal amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C. The causality here is crucial: adding the acid to the hydride maintains an excess of reducing agent, ensuring the reaction goes to completion, while the slow, cooled addition safely manages the initial exothermic acid-base reaction between the carboxylic acid proton and the hydride.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like 10% Methanol in Dichloromethane. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Controlled Quenching (Fieser Workup): This is the most hazardous step and must be performed with extreme caution behind a safety shield. Cool the reaction mixture back down to 0 °C. Quench the reaction by adding reagents sequentially and dropwise in the following ratio relative to the mass (g) of LAH used:

-

'x' mL of Water

-

'x' mL of 15% (w/v) aqueous NaOH

-

'3x' mL of Water This procedure, known as the Fieser workup, is designed to safely consume excess LAH and precipitate the aluminum salts into a granular, filterable solid, which is far easier to handle than the gelatinous precipitate formed by other quenching methods.

-

-

Isolation and Purification: After the final water addition, stir the resulting slurry vigorously for 30 minutes until a white, granular precipitate forms. Add a scoop of a filter aid like Celite® and filter the mixture through a Büchner funnel, washing the filter cake thoroughly with additional THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The resulting crude solid or oil can be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing) to afford the pure this compound as a solid.

Section 3: Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to confirm the structural integrity and purity of the synthesized material. The data presented below are representative of what is expected for a pure sample.

| Property | Value | Source |

| CAS Number | 62885-49-8 | [3] |

| Molecular Formula | C₈H₁₁NO₃ | [3] |

| Molecular Weight | 169.18 g/mol | [3] |

| Appearance | White to off-white solid | --- |

Spectroscopic and Chromatographic Data

1. Proton Nuclear Magnetic Resonance (¹H NMR)

-

Rationale: ¹H NMR provides definitive information about the electronic environment and connectivity of protons in the molecule. The number of signals, their chemical shift (position), multiplicity (splitting pattern), and integration (area) are used to piece together the structure.

-

Representative Data (400 MHz, CDCl₃):

-

δ 8.15 (s, 1H): Aromatic proton at the C6 position. The singlet multiplicity is due to the absence of adjacent protons.

-

δ 6.85 (s, 1H): Aromatic proton at the C3 position.

-

δ 4.70 (s, 2H): Methylene protons (-CH₂ OH). Their equivalence results in a singlet.

-

δ 3.95 (s, 3H): Methoxy protons (-OCH₃ ) at the C4 or C5 position.

-

δ 3.90 (s, 3H): Methoxy protons (-OCH₃ ) at the C5 or C4 position.

-

δ ~3.5-4.5 (br s, 1H): Hydroxyl proton (-OH ). This signal is often broad and its position can vary depending on concentration and solvent purity. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule, providing a carbon "fingerprint" of the structure.

-

Representative Data (100 MHz, CDCl₃):

-

δ ~158-162: C2-carbon bearing the methanol group.

-

δ ~145-150: C4 and C5 carbons bearing the methoxy groups.

-

δ ~140-145: C6-carbon.

-

δ ~105-110: C3-carbon.

-

δ ~64-66: Methylene carbon (-C H₂OH).

-

δ ~56-57 (2 signals): The two distinct methoxy carbons (-OC H₃).

-

3. Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

-

Key Absorptions (cm⁻¹):

-

3400-3200 (broad): O-H stretch, characteristic of the alcohol group.

-

3050-3000: Aromatic C-H stretch.

-

2980-2850: Aliphatic C-H stretch (from CH₂ and CH₃ groups).

-

1600-1570: C=C and C=N ring stretching vibrations of the pyridine nucleus.

-

1280-1200 & 1050-1000: Strong C-O stretching from the aryl ether (methoxy) and primary alcohol groups.

-

4. Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity.

-

Expected Value (ESI+):

-

m/z: 170.08 ([M+H]⁺), corresponding to the protonated molecule (C₈H₁₂NO₃⁺).

-

Section 4: Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly pyrophoric and reacts violently with water and other protic solvents, liberating flammable hydrogen gas. It must be handled under an inert atmosphere at all times. All glassware must be scrupulously dried. Any residual LAH must be quenched safely as described in the protocol.

-

Anhydrous Solvents (THF): Tetrahydrofuran is highly flammable and can form explosive peroxides upon prolonged storage and exposure to air. Use only freshly distilled or inhibitor-free anhydrous solvent from a sealed container.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times. All operations involving LiAlH₄ must be conducted within a chemical fume hood and behind a blast shield, especially during the quenching step.

Conclusion

This compound is a high-value synthetic intermediate with direct applications in pharmaceutical research and development. The protocol described herein, centered on the robust reduction of the corresponding carboxylic acid with Lithium Aluminum Hydride, provides a reliable and scalable method for its synthesis. By coupling this synthetic procedure with a multi-faceted characterization approach—including NMR, IR, and MS—researchers can confidently produce and validate this key building block with high purity and structural certainty, accelerating the journey from molecular design to innovative therapeutic solutions.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information 1. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society. Retrieved from [Link]

-

Clark, J. (n.d.). Reduction of Carboxylic Acids. Chemguide. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, Methanol-d4, simulated) (NP0044580). Retrieved from [Link]

-

PubChem. (2023, May 17). {4-[(2,4-Dimethoxyphenyl)amino]pyrimidin-2-yl}methanol. Retrieved from [Link]

-

PubChem. (n.d.). (5-Methoxypyridin-2-yl)methanol. Retrieved from [Link]

-

Capot Chemical. (n.d.). (4,5-Dimethoxy-pyridin-2-YL)-methanol. CAS 62885-49-8. Retrieved from [Link]

-

ChemWhat. (n.d.). (5-METHOXYPYRIDIN-2-YL)METHANOL. CAS 127978-70-5. Retrieved from [Link]

-

Arkivoc. (2021, February 2). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

-

Pharmacia. (2024, June 30). Identification and synthesis of metabolites of the new 4,5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). (4-methoxy-pyridin-2-yl)-methanol (C7H9NO2). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (4,5-Dimethoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of (4,5-Dimethoxypyridin-2-yl)methanol, a key heterocyclic building block with significant applications in synthetic organic chemistry and pharmaceutical development. This document is designed to equip researchers and drug development professionals with the essential data and methodologies for the effective handling, characterization, and application of this compound.

Introduction: The Significance of this compound

This compound, bearing the CAS Number 62885-49-8, is a pyridine derivative of interest in medicinal chemistry. Its structural features, including the pyridine ring, methoxy groups, and a primary alcohol, make it a versatile intermediate for the synthesis of more complex molecules. Understanding its physical properties is paramount for its use in laboratory-scale synthesis and process development, ensuring reproducibility, and optimizing reaction conditions.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 62885-49-8 | [1][2] |

| Molecular Formula | C₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available (Predicted for isomer (3,4-dimethoxypyridin-2-yl)methanol: 275.516°C at 760 mmHg) | [3] |

| Solubility | Data not available |

Experimental Determination of Physical Properties

To ensure the quality and consistency of experimental work, the accurate determination of physical properties is crucial. The following sections detail standardized protocols for measuring key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent can depress the melting point.

-

If the sample consists of large crystals, gently crush them into a fine powder using a mortar and pestle.

-

-

Loading the Capillary Tube:

-

Take a capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long glass tube to facilitate packing. The packed sample should be 2-3 mm in height.

-

-

Melting Point Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature to approximately 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.

-

Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

For a pure compound, this range should be narrow (0.5-2°C). A broad melting range often indicates the presence of impurities.

-

Solubility Assessment

Understanding the solubility of this compound in various solvents is essential for designing purification procedures (e.g., recrystallization) and for preparing solutions for reactions or biological assays.

Logical Workflow for Solubility Assessment

Caption: A systematic workflow for determining the qualitative solubility of a compound.

Step-by-Step Protocol:

-

Preparation:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Select a range of solvents for testing, covering a spectrum of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

-

Solvent Addition and Observation:

-

Add a small, measured volume of the first solvent (e.g., 0.1 mL) to the vial.

-

Vortex or agitate the mixture vigorously for a set period (e.g., 30 seconds).

-

Visually inspect the mixture to see if the solid has dissolved.

-

If the solid has not fully dissolved, continue adding the solvent in small, measured increments, with vigorous mixing after each addition, until the solid dissolves or a maximum volume is reached (e.g., 1 mL).

-

-

Data Recording and Classification:

-

Record the volume of solvent required to dissolve the solute.

-

Classify the solubility based on standard criteria (e.g., very soluble, soluble, sparingly soluble, insoluble). For example, if 10 mg dissolves in less than 1 mL of solvent, it can be considered soluble.

-

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure of this compound. While experimental spectra are not widely published, predicted data and an understanding of characteristic spectral features are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the methyl protons of the two methoxy groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the pyridine ring.

-

¹³C NMR (Predicted): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to oxygen and nitrogen appearing at lower field (higher ppm values). A predicted ¹³C NMR spectrum for a related compound can be found in the Human Metabolome Database, which can serve as a reference for interpreting the spectrum of the target compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methoxy and methylene groups.

-

C=C and C=N Stretch (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (169.18 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve the loss of the hydroxymethyl group (-CH₂OH), a methyl group (-CH₃) from a methoxy substituent, or the entire methoxy group (-OCH₃). The fragmentation pattern can provide confirmatory evidence for the structure of the compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data remains to be publicly documented, the provided protocols and predicted spectral characteristics offer a robust framework for researchers and developers working with this important chemical intermediate. Adherence to the described methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of research and development in the pharmaceutical and chemical sciences.

References

-

Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Retrieved from [Link]

-

62885-49-8 | (4,5-Dimethoxy-pyridin-2-YL)-methanol - Capot Chemical. (n.d.). Retrieved from [Link]

-

Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - MDPI. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

MSDS of (3,4-Dimethoxypyridin-2-yl)methanol. (2010, November 19). Retrieved from [Link]

Sources

(4,5-Dimethoxypyridin-2-yl)methanol derivatives in medicinal chemistry

An In-depth Technical Guide to (4,5-Dimethoxypyridin-2-yl)methanol Derivatives in Medicinal Chemistry

Foreword: The Enduring Relevance of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of the "privileged scaffold" remains a cornerstone of medicinal chemistry. These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of novel therapeutics. The pyridine ring system is a quintessential example of such a scaffold.[1] Its unique electronic properties, including its aromaticity and the presence of a basic nitrogen atom, allow it to engage in a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding, which can significantly enhance the pharmacokinetic properties of drug candidates.[1] This guide focuses on a specific, highly functionalized pyridine derivative, this compound, and explores the vast chemical and therapeutic landscape of its derivatives. By dissecting its synthesis, biological activities, and structure-activity relationships, we aim to provide a comprehensive resource for researchers and professionals dedicated to the art and science of drug development.

The this compound Core: A Blueprint for Innovation

The this compound molecule is a trifecta of chemical functionality. At its heart is the pyridine ring, providing a rigid, aromatic core. The two methoxy groups at the 4 and 5 positions are electron-donating, influencing the reactivity of the ring and providing potential hydrogen bond accepting sites. The hydroxymethyl group at the 2-position is a versatile handle for synthetic modification, allowing for the facile introduction of a wide array of other functional groups and molecular extensions. This inherent structural richness makes it an exceptionally valuable building block in the synthesis of complex molecules with diverse biological activities.

| Property | Value |

| CAS Number | 62885-49-8[2] |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | White to off-white crystalline powder |

Synthetic Pathways and Derivatization Strategies

The utility of a scaffold is directly proportional to the ease with which it can be synthesized and modified. The this compound core is accessible through several synthetic routes, and its primary alcohol functionality is a gateway to a vast chemical space.

Core Synthesis: A Foundational Protocol

One common route to the core scaffold begins with 4,5-dimethoxy-2-methylpyridine 1-oxide.[3] The N-oxide is activated, often through treatment with an agent like acetic anhydride, which facilitates a rearrangement and subsequent hydrolysis to yield the desired this compound. The choice of an N-oxide precursor is strategic; it activates the C2-methyl group towards functionalization, a transformation that is otherwise challenging on the electron-rich pyridine ring.

The Logic of Derivatization: Exploring Chemical Space

The true power of this scaffold lies in the derivatization of the hydroxymethyl group. A common and highly effective strategy is its conversion to a more reactive leaving group, such as a chloride, by treatment with reagents like thionyl chloride.[4][5] This 2-(chloromethyl) derivative becomes a potent electrophile, ready to react with a diverse range of nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds. This opens the door to the synthesis of ethers, esters, amines, and a multitude of other derivatives, each with unique physicochemical properties and potential biological targets.

Caption: General workflow for the derivatization of the core scaffold.

A Spectrum of Biological Activity: Therapeutic Frontiers

Derivatives of this compound have been implicated in a remarkable range of therapeutic areas, a testament to the versatility of the pyridine scaffold.

Proton Pump Inhibitors (PPIs): A Landmark Application

Perhaps the most well-established application of this scaffold is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production.[4] In this context, the this compound derivative is a key intermediate for constructing the sulfinylbenzimidazole moiety of blockbuster drugs like omeprazole and esomeprazole.[4] The activated chloromethyl intermediate is coupled with a benzimidazole derivative, and a subsequent oxidation step forms the final active pharmaceutical ingredient.[4]

Caption: Synthesis and mechanism of action of PPIs derived from the scaffold.

Oncology: A Multifaceted Approach to Cancer Therapy

The pyridine nucleus is a common feature in many anticancer agents, and derivatives of this scaffold are no exception.[1][6] Their anticancer potential appears to be multifaceted.

-

Reversal of Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (Pgp).[7] Studies on structurally related (2-piperidinyl)methanol derivatives have shown that they can act as potent Pgp inhibitors, restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.[7][8][9] This suggests that derivatives of the this compound core could be developed as chemosensitizing agents.

-

Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The pyridine scaffold is a key component of numerous FDA-approved kinase inhibitors, such as imatinib.[1] The nitrogen atom of the pyridine ring often acts as a crucial hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] This makes the this compound scaffold a promising starting point for the design of novel kinase inhibitors targeting enzymes like PIM-1 or receptor tyrosine kinases such as EGFR and VEGFR-2.[10][11]

-

Antiproliferative Activity: A growing body of literature demonstrates the cytotoxic effects of various substituted pyridine derivatives against a range of cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT116) cancers.[12][13][14] The mechanism often involves the induction of apoptosis and cell cycle arrest.[13]

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolopyridine | MCF-7 | 0.91 | [14] |

| 4-Aryl-2-methoxypyridine | HCT-116 | 0.09 - 3.10 | |

| Pyridine-based PIM-1 Inhibitor | MCF-7 | 0.5 | [11] |

| Thiophenyl-pyridine | HepG-2, MCF-7 | Strong Activity | [10] |

Neurodegenerative Disorders: A Quest for Neuroprotection

Neurodegenerative diseases like Alzheimer's represent a significant unmet medical need.[15] The pathology of these diseases is complex, often involving oxidative stress, neuroinflammation, and protein aggregation.[15] Phytochemicals and their synthetic derivatives are being increasingly investigated for their neuroprotective potential.[16]

-

Modulation of Neurotrophic Factors: Neurotrophins such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) are essential for neuronal survival and regeneration.[16] Depletion of these factors is linked to the progression of neurodegenerative diseases. Certain phytochemicals with structural similarities to the this compound core have been shown to promote neurotrophic factor signaling, suggesting a potential therapeutic avenue.[16]

-

Inhibition of Amyloid-β Aggregation: The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease.[17] A study on a pyridine amine derivative demonstrated its ability to inhibit both self-induced and metal-induced Aβ aggregation, thereby reducing its toxicity in both in vitro and in vivo models.[17] This highlights the potential for this class of compounds to act as disease-modifying agents.

-

Antioxidant and Anti-inflammatory Effects: Many pyridine derivatives possess antioxidant and anti-inflammatory properties, which are crucial for combating the chronic neuroinflammation and oxidative stress that contribute to neuronal damage in neurodegenerative conditions.[15]

Other Therapeutic Arenas

The versatility of the pyridinyl methanol moiety extends to other areas as well. For instance, derivatives have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[18] This indicates a potential role for these compounds in the development of novel analgesics. Furthermore, various pyridine derivatives have been reported to exhibit antimicrobial activity against both bacterial and fungal pathogens.[10][19]

Decoding the Structure-Activity Relationship (SAR)

The systematic modification of a lead compound and the evaluation of the resulting biological activity is the essence of medicinal chemistry. For this compound derivatives, the SAR can be conceptualized by considering modifications at three key positions.

Caption: Key regions for SAR exploration on the scaffold.

Studies on related pyridine and dimethoxyphenyl derivatives offer valuable insights:

-

Substituents on Aromatic Rings: In many series of bioactive compounds, the addition of specific groups to aromatic rings dramatically influences potency. For example, in one series of antiproliferative pyridine derivatives, the addition of hydroxyl groups significantly decreased the IC₅₀ value (increased potency), while the addition of bulky halogen atoms had the opposite effect.[14]

-

The Nature of the R2 Group: The group derived from the methanol functionality is critical. Its size, polarity, and ability to form hydrogen bonds will dictate how the molecule interacts with its biological target. For example, in the development of TRPV3 antagonists, systematic optimization of this part of the molecule was key to achieving high potency and selectivity.[18]

-

The Role of the Methoxy Groups: The two methoxy groups are not merely passive substituents. In G9a kinase inhibitors, for instance, the dimethoxy substitution pattern on a related quinoline scaffold was found to be crucial for potent activity, likely by helping to correctly orient the molecule within the enzyme's active site.[20]

Experimental Protocols: From Bench to Biological Insight

To ensure the practical utility of this guide, we provide standardized protocols for the synthesis and biological evaluation of a representative derivative.

Protocol: Synthesis of 2-(Azidomethyl)-4,5-dimethoxypyridine

This protocol details the conversion of the hydroxyl group to an azide, a versatile functional group that can be further modified via "click" chemistry or reduction to an amine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Chlorination: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred solution. Causality: SOCl₂ is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-4,5-dimethoxypyridine.

-

Azidation: Dissolve the crude chloride intermediate in DMF. Add sodium azide (1.5 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC. Causality: NaN₃ is an excellent nucleophile for Sₙ2 reactions. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion highly reactive.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-(azidomethyl)-4,5-dimethoxypyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized pyridine derivatives dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment. Self-Validation: A control well with no cells should be included to measure background absorbance.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solutions. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours. Causality: This incubation period allows the compounds to exert their effects on cell proliferation and viability.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Horizons

The this compound scaffold is a compelling example of a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives—spanning from gastric acid suppression to anticancer and neuroprotective effects—underscore its immense value. The journey from this simple building block to a potential clinical candidate is a testament to the power of synthetic chemistry guided by biological insight.

Future research in this area will likely focus on several key aspects: expanding the chemical diversity through novel synthetic methodologies, employing computational tools to rationally design derivatives with improved potency and selectivity, and exploring new therapeutic applications. A critical challenge will be the optimization of ADMET properties to ensure that these potent molecules can become safe and effective drugs. As our understanding of disease biology deepens, scaffolds like this compound will continue to serve as a launchpad for the discovery of the next generation of medicines.

References

-

Perner, R. J., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available from: [Link]

-

PubChem. 3-Pyridinemethanol. Available from: [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Science Publishing Group. Available from: [Link]

-

Kaur, M., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available from: [Link]

-

Hall, M. D., et al. (2012). Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. PubMed. Available from: [Link]

-

Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available from: [Link]

-